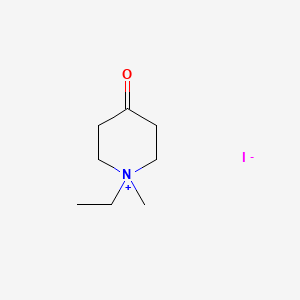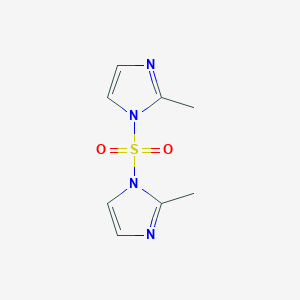
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is C8H10N4O2S . The InChI code is 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 . The molecular weight is 226.26 g/mol .Physical And Chemical Properties Analysis
The physical form of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is a white to off-white powder or crystals . The storage temperature is normal . The flash point is 244.9 .Applications De Recherche Scientifique
-
Protection and Stability in Sulfamate Synthesis
- Application: This compound plays a crucial role in the synthesis of sulfamates, which are significant in medicinal chemistry.
- Method: It is used in synthesizing protected sulfamates, which are stable against various agents, including oxidizing and reducing agents, bases, and nucleophiles.
- Results: This stability is pivotal for multi-step synthesis processes in medicinal chemistry.
-
Synthesis of o-Sulfamidotriazobenzenes
- Application: It reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles.
- Method: The reaction involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and secondary amines.
- Results: The formation of these compounds highlights its role in the synthesis of these compounds.
-
Coordination Chemistry
- Application: It is involved in the synthesis and characterization of nickel complexes.
- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and nickel.
- Results: These complexes have potential applications in materials science and catalysis.
-
Ionic Liquid Synthesis
- Application: It is used in the synthesis of room temperature ionic liquids (RTILs).
- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and other reagents.
- Results: These RTILs have various applications due to their unique properties like low volatility and high thermal stability.
-
Diazotransfer Reagent
- Application: It is used in the development of a diazotransfer reagent.
- Method: The reagent, imidazole-1-sulfonyl azide, is developed using 1,1’-Sulfonylbis (2-methyl-1H-imidazole).
- Results: This reagent is crucial in converting primary amines into azides and activated methylene substrates into diazo compounds, which are important in various chemical syntheses.
-
Pharmaceutical Chemistry
- Application: Imidazolines, including 1,1’-Sulfonylbis(2-methyl-1H-imidazole), are present in a wide range of biologically active natural and synthetic compounds .
- Method: The synthesis of imidazoline-containing drugs has expanded dramatically after the findings of the imidazoline binding site (IBS) in 1984 .
- Results: Many substituted imidazolines have shown potential therapeutic efficacy in the treatment of a variety of disorders, including anthelmintics, antifungal, anticancer, hypertension, and hyperglycemia, as well as Parkinson’s and Alzheimer’s diseases .
-
Organocatalysts Synthesis
- Application: Chiral imidazolines are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules .
- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and other reagents .
- Results: These organocatalysts have various applications due to their unique properties .
-
Metal Complexation Ligands
-
Synthesis of Imidazoles
- Application: It is involved in the convenient transformation protocol into imidazoles which are familiar scaffolds ubiquitous in a broad range of important pharmaceuticals and biomolecules .
- Method: The synthesis involves the use of 1,1’-Sulfonylbis (2-methyl-1H-imidazole) and other reagents .
- Results: These imidazoles have various applications due to their unique properties .
-
Synthesis of 1,2-Diamines
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDBNIIOIXGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456650 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
CAS RN |
489471-87-6 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





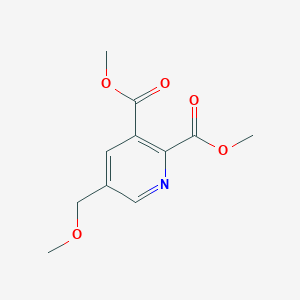
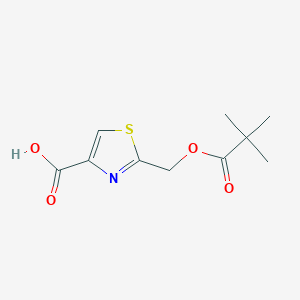
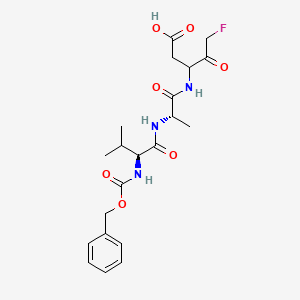
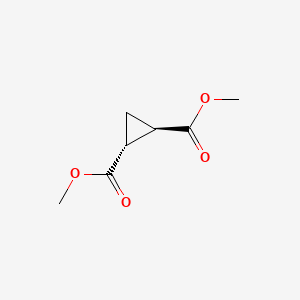



![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
